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Compound of Interest

Compound Name: 1-(2-Chloroethyl)pyrrolidine

Cat. No.: B1346828

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS) data for 1-(2-chloroethyl)pyrrolidine. It also includes detailed
experimental protocols and a schematic for its synthesis, serving as a crucial resource for its
application in pharmaceutical development and chemical research. 1-(2-
Chloroethyl)pyrrolidine is a key intermediate in the synthesis of various pharmaceutical
compounds, including antihistamines and antipsychotics.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure
of a material. Below is a summary of the available *H NMR data for 1-(2-
chloroethyl)pyrrolidine hydrochloride.

'H NMR Spectral Data

The *H NMR spectrum of 1-(2-chloroethyl)pyrrolidine hydrochloride was acquired in
deuterated chloroform (CDCIs). The chemical shifts (d) are reported in parts per million (ppm)
relative to a standard reference.
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Assignment Chemical Shift (ppm)  Multiplicity Integration
-NH- ~12.3 Broad Singlet 1H
-CH2-Cl ~4.06 Triplet 2H
-N-CHz2- (ring) ~3.83 Multiplet 2H
-N-CHz- (chain) ~3.59 Triplet 2H
-CH2- (ring) ~3.12 Multiplet 2H
-CHz2-CHa2- (ring) ~2.18 Multiplet 4H

Note: Data is for the hydrochloride salt of 1-(2-chloroethyl)pyrrolidine. The broad singlet at
~12.3 ppm is characteristic of the acidic proton of the hydrochloride salt.[1]

13C NMR Spectral Data

While 13C NMR spectra for 1-(2-chloroethyl)pyrrolidine hydrochloride have been recorded,
specific chemical shift data is not widely available in the public domain.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The following data pertains to the free base form, 1-(2-chloroethyl)pyrrolidine.

Electron lonization Mass Spectrometry (EI-MS)

The mass spectrum of 1-(2-chloroethyl)pyrrolidine reveals a distinct fragmentation pattern
under electron ionization. The most abundant fragments are summarized below.

Mass-to-Charge Ratio (m/z) Relative Intensity Plausible Fragment
84 Base Peak [CsH1oN]*

42 High [C2HaN]*

55 Medium [CaH7]+
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Note: The base peak at m/z 84 corresponds to the loss of the chloroethyl group and the
formation of the stable pyrrolidinium cation. This is a characteristic fragmentation pathway for
N-substituted pyrrolidines.[2]

Synthesis and Experimental Protocols

A common synthetic route to 1-(2-chloroethyl)pyrrolidine hydrochloride involves the reaction
of 2-(pyrrolidin-1-yl)ethanol with thionyl chloride.

Synthesis Workflow

( 2-(Pyrrolidin-1-yl)ethanol )—‘
| Reaction & Workup Chiorination , 1-(2-Chloroethyl)pyrrolidine HCI
( Thionyl Chloride (SOCIL2) )—‘

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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